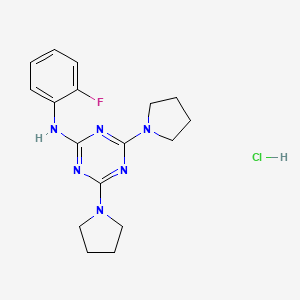

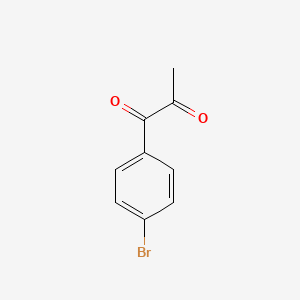

![molecular formula C25H27NO6 B2422828 (Z)-1'-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-16-5](/img/structure/B2422828.png)

(Z)-1'-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a spiro[chroman-2,4’-piperidin]-4-one moiety, which suggests it might have interesting biological activities. The 3,4,5-trimethoxyphenyl acryloyl group is a common moiety in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spiro[chroman-2,4’-piperidin]-4-one moiety and the 3,4,5-trimethoxyphenyl acryloyl group. Detailed structural analysis would require advanced techniques such as X-ray crystallography .Scientific Research Applications

Pharmacophore Significance

The spiro[chromane-2,4'-piperidine]-4(3H)-one structure is vital in medicinal chemistry. It serves as a key component in various drugs, drug candidates, and biochemical reagents. Recent advancements in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds highlight its biological relevance and potential utility in developing new bioactive substances (Ghatpande et al., 2020).

Anti-Microbial Properties

A specific method for synthesizing N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues was developed. These compounds exhibited promising anti-fungal and anti-microbial activities, as well as efficient docking integrations with molecular docking systems (Ghatpande et al., 2021).

Cytotoxicity and Apoptosis Induction

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. The most active compounds induced apoptosis and affected cell cycle phases in cancer cells, suggesting potential as cytotoxic agents (Abdelatef et al., 2018).

Histone Deacetylase (HDAC) Inhibitors

Spiropiperidine hydroxamic acid derivatives based on spiro[chromane-2,4'-piperidine] have been identified as novel HDAC inhibitors. These compounds showed antiproliferative activity on tumor cell lines and good oral bioavailability, indicating their potential in cancer therapeutics (Varasi et al., 2011).

Acetyl-CoA Carboxylase (ACC) Inhibition

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed and synthesized to inhibit acetyl-CoA carboxylase (ACC). Certain compounds showed significant inhibitory activity, impacting fat oxidation and carbohydrate metabolism in animal models (Shinde et al., 2009).

Cholinesterase Inhibitory Activity

Novel hybrid spiro heterocycles with spiroxindole, pyrrolizine, and piperidine moieties were synthesized and displayed significant inhibitory activity against cholinesterases. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's (Kia et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is tubulin , a protein that plays a key role in the formation of the cytoskeleton . Tubulin is a vital component in various cellular processes, including mitosis, making it an attractive target for several disease conditions, especially cancer .

Mode of Action

The compound interacts with tubulin, inhibiting its function and leading to changes in the cell’s structure and function . This interaction disrupts the normal functioning of the cell, leading to cell death .

Biochemical Pathways

The compound affects the microtubule assembly pathway . By inhibiting tubulin, the compound disrupts the formation of microtubules, which are essential for cell division and other cellular processes . The downstream effects of this disruption can include cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in the inhibition of cell proliferation . By disrupting microtubule formation, the compound can induce cell cycle arrest, leading to apoptosis, or programmed cell death . This makes the compound a potential candidate for anti-tumor therapy .

Properties

IUPAC Name |

1'-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO6/c1-29-21-14-17(15-22(30-2)24(21)31-3)8-9-23(28)26-12-10-25(11-13-26)16-19(27)18-6-4-5-7-20(18)32-25/h4-9,14-15H,10-13,16H2,1-3H3/b9-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYVWNCCTJMLGP-HJWRWDBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

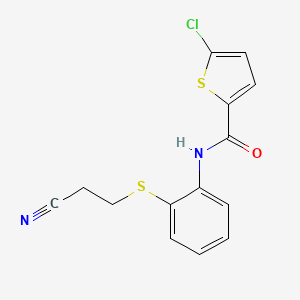

![N-[[4-benzyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2422746.png)

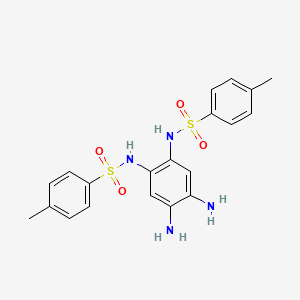

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2422749.png)

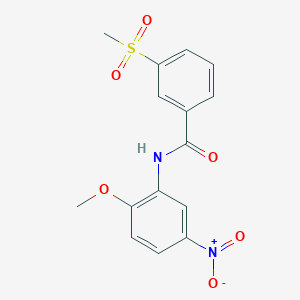

![O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride](/img/structure/B2422750.png)

![4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2422753.png)

![2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2422757.png)

![benzyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2422760.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2422764.png)

![2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B2422766.png)